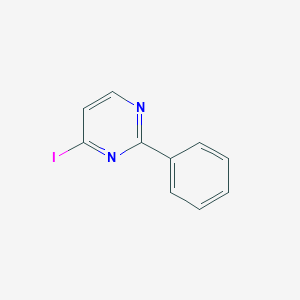
4-Iodo-2-phenylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-2-phenylpyrimidine is a heterocyclic aromatic compound that belongs to the class of pyrimidines It is characterized by the presence of an iodine atom at the 4th position and a phenyl group at the 2nd position of the pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-phenylpyrimidine typically involves the iodination of 2-phenylpyrimidine. One common method is the reaction of 2-phenylpyrimidine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Iodo-2-phenylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4th position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The phenyl group can undergo oxidation to form corresponding phenyl derivatives, while reduction reactions can lead to the formation of hydrogenated products.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form biaryl and other complex structures.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide.
Oxidation Reactions: Use oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Employ reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Yield substituted pyrimidine derivatives.
Oxidation Reactions: Produce phenyl derivatives with various functional groups.
Reduction Reactions: Result in hydrogenated pyrimidine compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in cross-coupling reactions.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The primary mechanism of action of 4-Iodo-2-phenylpyrimidine involves its interaction with molecular targets such as MIF and D-dopachrome tautomerase (DDT). By covalently modifying the N-terminal proline residue of these proteins, the compound inhibits their tautomerase activity, leading to the downregulation of intracellular signaling pathways and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
4-Iodo-6-phenylpyrimidine: Shares a similar structure but with the iodine atom at the 6th position.
2-Phenylpyrimidine: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Iodopyridine: Contains a pyridine ring instead of a pyrimidine ring, leading to different chemical properties and reactivity.
Uniqueness: 4-Iodo-2-phenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its ability to inhibit MIF and DDT makes it a valuable compound in medicinal chemistry research, particularly for developing new therapeutic agents for cancer and inflammatory diseases .
Propiedades
Fórmula molecular |
C10H7IN2 |
|---|---|
Peso molecular |
282.08 g/mol |
Nombre IUPAC |
4-iodo-2-phenylpyrimidine |
InChI |
InChI=1S/C10H7IN2/c11-9-6-7-12-10(13-9)8-4-2-1-3-5-8/h1-7H |
Clave InChI |
WTEXKEHNJALAFP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC=CC(=N2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methoxy-3,7-dimethylpyrrolo[1,2-A]pyrazine](/img/structure/B15247256.png)
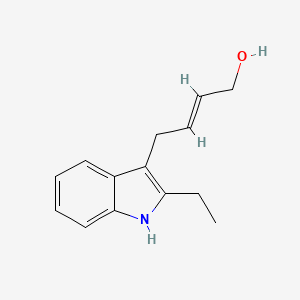
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)pyrrolo[1,2-a]pyrazine-3-carboxamide](/img/structure/B15247267.png)

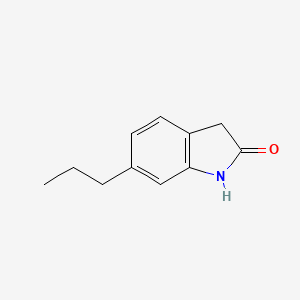
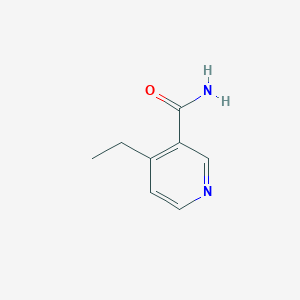
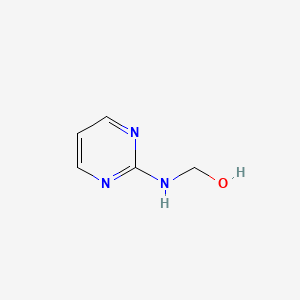
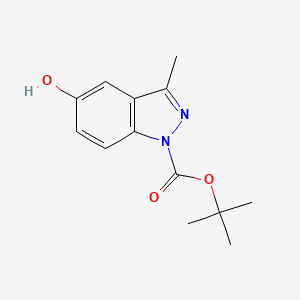
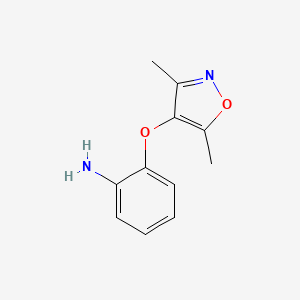
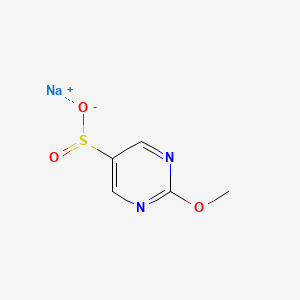
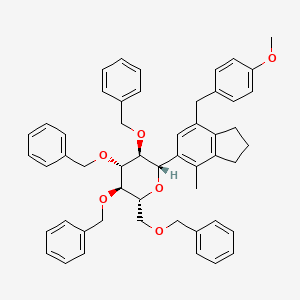

![2-methyl-2-[(phenylmethyl)thio]Propanoic acid methyl ester](/img/structure/B15247352.png)

